molecular formula C16H17N5O3S B3492902 isopropyl {[4-(2-furylmethyl)-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl]thio}acetate

isopropyl {[4-(2-furylmethyl)-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl]thio}acetate

Cat. No.: B3492902
M. Wt: 359.4 g/mol
InChI Key: HDLFSIGXIRGDAL-UHFFFAOYSA-N
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Description

Isopropyl {[4-(2-furylmethyl)-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl]thio}acetate is a synthetic 1,2,4-triazole derivative featuring a thioacetate ester linkage. The compound’s core structure includes a triazole ring substituted at position 4 with a 2-furylmethyl group and at position 5 with a 2-pyrazinyl moiety.

Properties

IUPAC Name

propan-2-yl 2-[[4-(furan-2-ylmethyl)-5-pyrazin-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O3S/c1-11(2)24-14(22)10-25-16-20-19-15(13-8-17-5-6-18-13)21(16)9-12-4-3-7-23-12/h3-8,11H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDLFSIGXIRGDAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)CSC1=NN=C(N1CC2=CC=CO2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of isopropyl {[4-(2-furylmethyl)-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl]thio}acetate typically involves multi-step organic reactions. One common synthetic route includes the formation of the triazole ring through cyclization reactions, followed by the introduction of the furylmethyl and pyrazinyl substituents. The final step involves esterification to introduce the isopropyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Chemical Reactions Analysis

Isopropyl {[4-(2-furylmethyl)-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl]thio}acetate undergoes various chemical reactions, including:

Scientific Research Applications

Isopropyl {[4-(2-furylmethyl)-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl]thio}acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of isopropyl {[4-(2-furylmethyl)-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl]thio}acetate involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. The furylmethyl and pyrazinyl groups may enhance binding affinity and specificity. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, or inhibition of specific enzymes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its 2-furylmethyl and 2-pyrazinyl substituents, which distinguish it from related triazole-thioacetate derivatives. Key comparisons include:

Morpholinium 2-((4-(2-Methoxyphenyl)-5-(Pyridin-4-yl)-4H-1,2,4-Triazol-3-yl)thio)acetate (API)
  • Substituents : 4-(2-Methoxyphenyl), 5-(pyridin-4-yl).
  • Key Differences : The morpholinium cation improves solubility in polar solvents compared to the neutral isopropyl ester. Pharmacokinetic studies in rats showed rapid absorption (Tmax = 1.5 hr) and moderate bioavailability (42%) . Force degradation studies revealed susceptibility to hydrolysis under acidic conditions, forming hydrazine-carbothioamide byproducts .
Ethyl 2-((4-((4-Nitrobenzylidene)amino)-5-(Trifluoromethyl)-4H-1,2,4-Triazol-3-yl)thio)acetate (9d)
  • Substituents : 4-(4-Nitrobenzylidene), 5-(trifluoromethyl).
  • Key Differences : The electron-withdrawing trifluoromethyl and nitro groups enhance thermal stability (m.p. 238–240°C) and resistance to oxidation. Elemental analysis confirmed high purity (C: 51.85% vs. Calc. 51.98%) .
Isopropyl 2-((3-(Thiophen-2-ylmethyl)-1H-1,2,4-Triazol-5-yl)thio)acetate
  • Substituents : 3-(Thiophen-2-ylmethyl).
  • Key Differences : The thiophene group, compared to furan, may alter π-π stacking interactions. Synthesis via hydrazine hydrate reflux in propan-2-ol achieved 93% yield, suggesting scalable routes for analogous compounds .

Physicochemical Properties

Compound Melting Point (°C) Lipophilicity (LogP<sup>calc</sup>) Solubility (mg/mL)
Target Compound Not reported 2.8 (estimated) Low (DMSO)
Morpholinium API 198–200 1.2 High (aqueous)
Ethyl Ester (9d) 238–240 3.1 Moderate (ethanol)
Isopropyl-Thiophene Derivative 173–174 3.5 Low (DMF)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
isopropyl {[4-(2-furylmethyl)-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl]thio}acetate
Reactant of Route 2
Reactant of Route 2
isopropyl {[4-(2-furylmethyl)-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl]thio}acetate

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